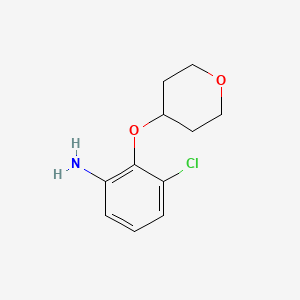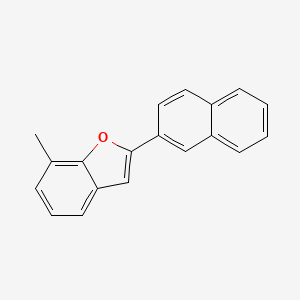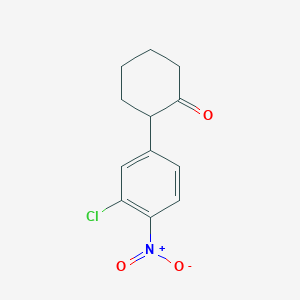![molecular formula C15H14O2 B12085136 1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)
1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone is an organic compound characterized by a biphenyl structure with a methoxy group at the 2’ position and an ethanone group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2’-methoxy-[1,1’-biphenyl] with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong nucleophiles like sodium ethoxide in ethanol.
Major Products:
Oxidation: 1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)acetic acid.
Reduction: 1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)ethanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its biphenyl structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals, due to its rigid biphenyl core.
Mechanism of Action
The mechanism of action of 1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and ethanone groups can influence its binding affinity and specificity towards these targets. Detailed studies on its interaction with specific pathways are necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
1-(2’-Hydroxy-[1,1’-biphenyl]-3-yl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group. This compound may exhibit different reactivity and biological activity.
1-(4’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone: The methoxy group is positioned differently, which can affect its chemical properties and applications.
Uniqueness: 1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions in various chemical and biological contexts. This positioning can also affect its physical properties, such as solubility and melting point, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-[3-(2-methoxyphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14O2/c1-11(16)12-6-5-7-13(10-12)14-8-3-4-9-15(14)17-2/h3-10H,1-2H3 |
InChI Key |
IJIOWCSKLNVBAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)

![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)

![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)
![alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide](/img/structure/B12085092.png)







